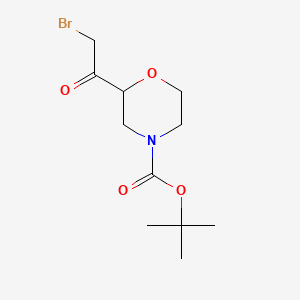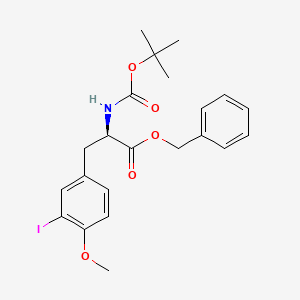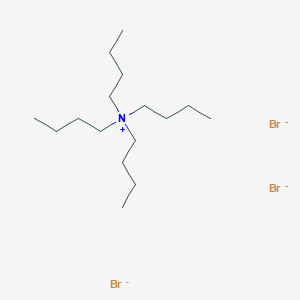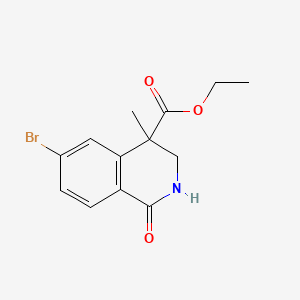
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the bromination of a precursor isoquinoline compound followed by esterification. One common method involves the reaction of 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学研究应用
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-3-carboxylate
- Ethyl 6-chloro-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate
- Ethyl 6-fluoro-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate
Uniqueness
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C13H14BrNO3 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC 名称 |
ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12(17)13(2)7-15-11(16)9-5-4-8(14)6-10(9)13/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI 键 |
GKXHSULHFOFQGZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CNC(=O)C2=C1C=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


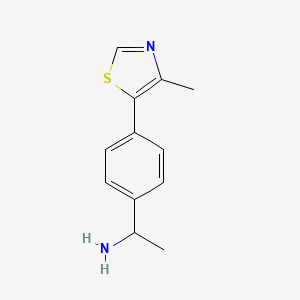
![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)

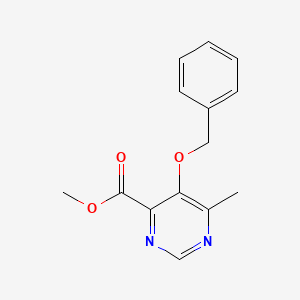
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
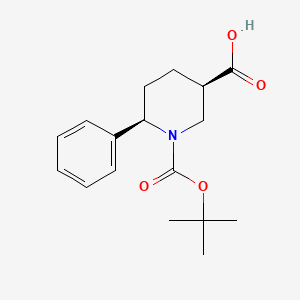
![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
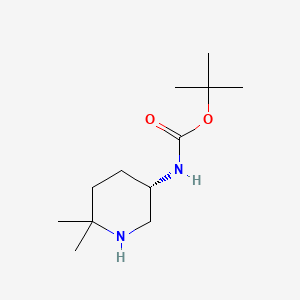
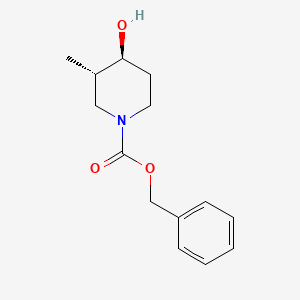
![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
